molecular formula C21H16N4O2 B7497882 N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide

N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide

Cat. No.: B7497882
M. Wt: 356.4 g/mol
InChI Key: SEZFJMCZHKZYGA-UHFFFAOYSA-N
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Description

N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a pyridine ring, and an acetamide group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to form the quinazoline ring. The pyridine ring is introduced through a nucleophilic substitution reaction, followed by the attachment of the acetamide group via an amide coupling reaction. The final step involves the formation of the ether linkage between the quinazoline and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline and pyridine derivatives .

Scientific Research Applications

N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-14(26)23-15-9-11-16(12-10-15)27-21-17-6-2-3-7-18(17)24-20(25-21)19-8-4-5-13-22-19/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZFJMCZHKZYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320732
Record name N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578748-01-3
Record name N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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